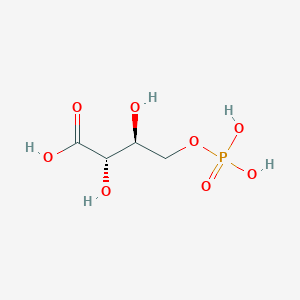

4-phospho-L-erythronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-phospho-L-erythronic acid is a 4-phosphoerythronic acid. It derives from a L-erythronic acid. It is an enantiomer of a 4-phospho-D-erythronic acid.

Applications De Recherche Scientifique

Biochemical Role and Synthesis

4-Phospho-L-erythronic acid is an intermediate in the biosynthesis of pyridoxal 5'-phosphate, a vital cofactor in numerous enzymatic reactions. It is synthesized from D-erythronolactone through a series of reactions involving phosphitylation and oxidation. A notable synthetic route involves five steps, yielding approximately 22% from D-erythronolactone, making it a cost-effective precursor for further studies on enzymes such as PdxB and ribose 5-phosphate isomerase (Rpi) .

Enzymatic Inhibition

One of the primary applications of this compound is its role as an inhibitor of ribose 5-phosphate isomerase. This enzyme is crucial in the pentose phosphate pathway, which is essential for nucleotide synthesis and cellular metabolism. By inhibiting Rpi, this compound can modulate metabolic fluxes, providing insights into metabolic regulation and potential therapeutic targets for diseases characterized by altered metabolism .

Metabolomics and Cancer Research

Recent studies have identified elevated levels of erythronate, a related compound, in tumor tissues compared to normal tissues, suggesting a potential biomarker role for metabolites associated with the pentose phosphate pathway . The ability to measure levels of this compound could facilitate research into cancer metabolism and the development of targeted therapies.

Table: Comparison of Erythronate Levels in Tumor vs Normal Tissues

| Tissue Type | Erythronate Level (m/z 292) | Statistical Significance |

|---|---|---|

| Tumor Tissue | Higher | p < 0.05 |

| Normal Tissue | Lower | - |

Potential Therapeutic Applications

The inhibition of ribose 5-phosphate isomerase by derivatives of this compound presents opportunities for developing new therapeutic agents targeting metabolic disorders and cancers where this pathway is dysregulated. Further research into its derivatives may yield compounds with enhanced specificity and efficacy .

Case Study: Synthesis and Evaluation of Derivatives

A study synthesized new derivatives of 4-phospho-D-erythronic acid to evaluate their effectiveness as competitive inhibitors of spinach ribose-5-phosphate isomerase. The results indicated that specific modifications to the structure could significantly enhance inhibitory activity, paving the way for more effective metabolic inhibitors .

Case Study: Metabolomic Profiling in Cancer

Another study utilized stable isotope-assisted untargeted metabolomics to profile metabolites in cancerous tissues, revealing significant increases in erythronate levels associated with tumor growth. This highlights the importance of monitoring metabolites like this compound in understanding cancer metabolism .

Propriétés

Formule moléculaire |

C4H9O8P |

|---|---|

Poids moléculaire |

216.08 g/mol |

Nom IUPAC |

(2S,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid |

InChI |

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m0/s1 |

Clé InChI |

ZCZXOHUILRHRQJ-HRFVKAFMSA-N |

SMILES isomérique |

C([C@@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O |

SMILES canonique |

C(C(C(C(=O)O)O)O)OP(=O)(O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.